molecular formula C18H20Cl2O4 B4995488 1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene

1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene

Cat. No.: B4995488
M. Wt: 371.3 g/mol
InChI Key: OJRBSKZUOQKXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene is an organic compound with the molecular formula C18H20Cl2O4. This compound is characterized by its complex structure, which includes multiple ether linkages and chlorinated aromatic rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Etherification: This step involves the reaction of phenolic compounds with ethylene oxide derivatives to form ether linkages.

    Chlorination: Aromatic rings are chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Methoxylation: Introduction of methoxy groups is achieved using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene undergoes several types of chemical reactions:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under hydrogenation conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated aromatic compounds.

Scientific Research Applications

1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]benzene
  • 1,3-Dichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene
  • 1,3-Dichloro-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene

Uniqueness

1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene is unique due to its specific substitution pattern and the presence of multiple ether linkages. This structural uniqueness imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O4/c1-13-11-14(19)18(15(20)12-13)24-10-8-22-7-9-23-17-6-4-3-5-16(17)21-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRBSKZUOQKXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOCCOC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.